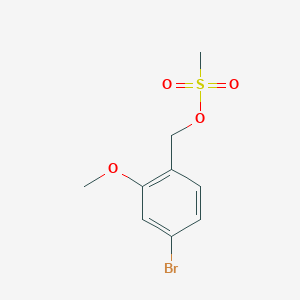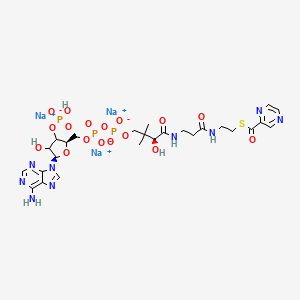
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt is a derivative of Coenzyme A, a crucial cofactor in enzymatic acetyl transfer reactions. This compound is known for its role in various biochemical processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A S-Pyrazinecarboxylate Trisodium Salt involves multiple steps, starting from the parent compound Coenzyme ASpecific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency in product quality and to meet regulatory standards for pharmaceutical and biochemical applications .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazinecarboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different pyrazinecarboxylate derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Plays a role in studying enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and biochemical products.
Mechanism of Action
The mechanism of action of Coenzyme A S-Pyrazinecarboxylate Trisodium Salt involves its role as a cofactor in enzymatic reactions. It participates in the transfer of acetyl groups, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes involved in the citric acid cycle and fatty acid metabolism, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Coenzyme A: The parent compound, essential for various metabolic processes.
Acetyl-Coenzyme A: A derivative involved in the citric acid cycle and fatty acid synthesis.
Succinyl-Coenzyme A: Another derivative that plays a role in the citric acid cycle.
Uniqueness
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt is unique due to the presence of the pyrazinecarboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific biochemical and industrial applications .
Properties
Molecular Formula |
C26H35N9Na3O17P3S |
|---|---|
Molecular Weight |
939.6 g/mol |
IUPAC Name |
trisodium;[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(pyrazine-2-carbonylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C26H38N9O17P3S.3Na/c1-26(2,20(38)23(39)31-4-3-16(36)30-7-8-56-25(40)14-9-28-5-6-29-14)11-49-55(46,47)52-54(44,45)48-10-15-19(51-53(41,42)43)18(37)24(50-15)35-13-34-17-21(27)32-12-33-22(17)35;;;/h5-6,9,12-13,15,18-20,24,37-38H,3-4,7-8,10-11H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,27,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t15-,18?,19?,20-,24-;;;/m1.../s1 |
InChI Key |
XMXPRNZMONKUBQ-QSYHLCOKSA-K |
Isomeric SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@@H](C(=O)NCCC(=O)NCCSC(=O)C4=NC=CN=C4)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=NC=CN=C4)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
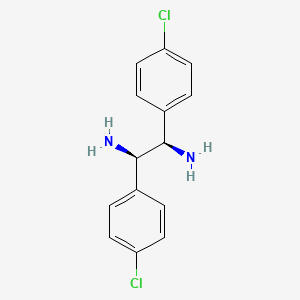

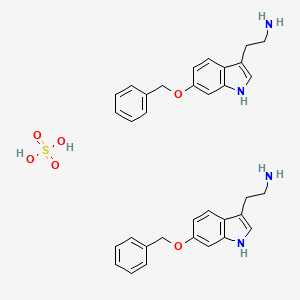
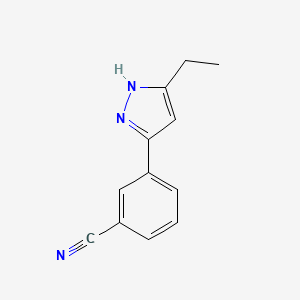
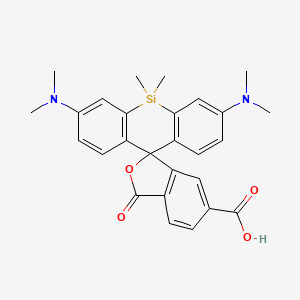
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)

![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)

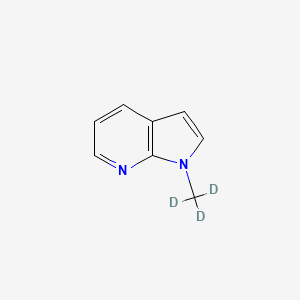

![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
